N-(2,6-Dichlorophenyl)-2-((6-(2-((6-nitrobenzo[d]thiazol-2-yl)thio)acetamido)benzo[d]thiazol-2-yl)thio)acetamide
Description
N-(2,6-Dichlorophenyl)-2-((6-(2-((6-nitrobenzo[d]thiazol-2-yl)thio)acetamido)benzo[d]thiazol-2-yl)thio)acetamide is a structurally complex benzothiazole hybrid featuring dual benzothiazole rings interconnected via thioacetamide linkages. The 2,6-dichlorophenyl group at the N-terminus and the 6-nitrobenzo[d]thiazole substituent contribute to its electronic and steric profile. This compound is hypothesized to exhibit biological activity, particularly as a kinase inhibitor, due to the benzothiazole scaffold’s established role in targeting VEGFR-2 and other oncogenic pathways . Its design integrates multiple functional groups to optimize binding affinity and pharmacokinetic properties.
Properties
Molecular Formula |
C24H15Cl2N5O4S4 |
|---|---|
Molecular Weight |
636.6 g/mol |
IUPAC Name |
N-[2-[2-(2,6-dichloroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C24H15Cl2N5O4S4/c25-14-2-1-3-15(26)22(14)30-21(33)11-37-23-28-16-6-4-12(8-18(16)38-23)27-20(32)10-36-24-29-17-7-5-13(31(34)35)9-19(17)39-24/h1-9H,10-11H2,(H,27,32)(H,30,33) |
InChI Key |
PRBNTMWMUWVONG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=NC5=C(S4)C=C(C=C5)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis Steps Summary
| Step | Description | Reagents/Conditions |
|---|---|---|
| 1 | Formation of benzothiazole rings | Aniline, bromine, ammonium thiocyanate |
| 2 | Introduction of nitro group | Nitration reagents (e.g., nitric acid) |
| 3 | Incorporation of dichlorophenyl group | Coupling reactions or direct substitution |
| 4 | Assembly of final structure | Catalysts (e.g., palladium), solvents (e.g., ethanol, piperidine) |
Comparison with Similar Compounds
Several compounds share structural similarities with this compound. For example, other thiazole derivatives have shown promising biological activities, including antibacterial and urease inhibition properties.
Comparison Table
| Compound | Molecular Formula | Biological Activities |
|---|---|---|
| This compound | C24H15Cl2N5O4S4 | Urease inhibition, nitric oxide scavenging, antibacterial |
| N-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide | C16H11ClN4OS2 | Antibacterial, potential urease inhibition |
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dichlorophenyl)-2-((6-(2-((6-nitrobenzo[d]thiazol-2-yl)thio)acetamido)benzo[d]thiazol-2-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2,6-Dichlorophenyl)-2-((6-(2-((6-nitrobenzo[d]thiazol-2-yl)thio)acetamido)benzo[d]thiazol-2-yl)thio)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,6-Dichlorophenyl)-2-((6-(2-((6-nitrobenzo[d]thiazol-2-yl)thio)acetamido)benzo[d]thiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (Compound 6d, )
- Structure : Shares the 6-nitrobenzo[d]thiazole and thioacetamide groups but replaces the second benzothiazole with a phenylurea-substituted thiadiazole ring.
- Synthesis : Prepared via K₂CO₃-mediated coupling of thiol derivatives with chlorides in acetone under reflux .
- Bioactivity : Demonstrated potent VEGFR-2 inhibition (IC₅₀ = 0.18 µM) and antiproliferative activity against HepG2 cells (IC₅₀ = 4.72 µM). Molecular docking revealed strong interactions with VEGFR-2’s ATP-binding pocket .
- Pharmacokinetics : Predicted moderate intestinal absorption (72%) but high plasma protein binding (93%) via preADMET .
Comparison : The target compound’s dual benzothiazole structure may enhance binding avidity compared to 6d’s single benzothiazole, though its larger size could reduce solubility.
2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (Compound 8, )
- Structure : Features a dimethylbenzothiazole linked to a sulfonamide-phenyl group via acetamide.
- Physicochemical Properties : Melting point = 147.1°C; IR peaks at 1689 cm⁻¹ (C=O) and 1382 cm⁻¹ (SO₂) .
Comparison : The absence of thioether linkages and nitro groups in Compound 8 likely reduces redox activity compared to the target compound.
Dichlorophenyl Acetamide Derivatives
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (–11)
- Structure : Simpler analogue with a single thiazole ring instead of benzothiazole.
- Synthesis: Carbodiimide-mediated coupling of 2,6-dichlorophenylacetic acid with 2-aminothiazole in dichloromethane .
- Crystallography : Triclinic crystal system (P1 space group) with intermolecular N–H···N hydrogen bonds forming 1D chains .
Comparison : The target compound’s extended benzothiazole-thioacetamide framework may confer broader kinase inhibition compared to this simpler analogue.
Nitro-Substituted Benzothiazole Derivatives
N-(2,6-Diethylphenyl)-2-((6-((2-hydroxy-5-nitrobenzylidene)amino)benzo[d]thiazol-2-yl)thio)acetamide ()
- Structure: Incorporates a nitrobenzylideneamino group and diethylphenyl substituent.
Comparison : The target compound’s dual nitrobenzothiazole units may amplify electron-withdrawing effects, enhancing interactions with charged kinase domains.
Biological Activity
N-(2,6-Dichlorophenyl)-2-((6-(2-((6-nitrobenzo[d]thiazol-2-yl)thio)acetamido)benzo[d]thiazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its intricate structure comprising multiple aromatic rings and functional groups. Its molecular formula is , with a molecular weight of 636.6 g/mol. The IUPAC name is N-[2-[2-(2,6-dichloroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide. The compound's structure suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C24H15Cl2N5O4S4 |
| Molecular Weight | 636.6 g/mol |
| IUPAC Name | N-[2-[2-(2,6-dichloroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide |
| InChI | InChI=1S/C24H15Cl2N5O4S4/c25... |
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitution and amide bond formation. Common solvents such as dimethylformamide (DMF) and catalysts like triethylamine are used to facilitate these reactions. The industrial production may utilize automated reactors for high yield and purity.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing benzothiazole moieties have shown cytotoxic effects against various tumor cell lines. A study demonstrated that certain benzothiazole derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, indicating their potential as chemotherapeutic agents .
The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. It has been suggested that the compound may inhibit key kinases involved in cancer progression or modulate apoptotic pathways .
Other Biological Activities
In addition to anticancer properties, this compound has been investigated for:
- Antimicrobial Activity : Some studies have reported antibacterial and antifungal activities against various pathogens.
- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation in preclinical models.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease states .
Case Studies and Research Findings
Several studies have highlighted the biological activity of benzothiazole derivatives:
- Cytotoxicity Against Tumor Cells : A series of benzothiazole-sulfonamide hybrids were tested for their cytotoxic effects on human cancer cell lines, showing promising results with selective toxicity .
- Inhibition of Kinase Activity : Research demonstrated that certain derivatives could effectively inhibit MEK1/2 kinases in leukemia cells, leading to reduced cell proliferation .
- Antioxidant Properties : Some synthesized compounds displayed significant antioxidant activity, which may contribute to their therapeutic effects in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(2,6-dichlorophenyl)-2-((6-(2-((6-nitrobenzo[d]thiazol-2-yl)thio)acetamido)benzo[d]thiazol-2-yl)thio)acetamide, and how can reaction conditions be optimized?
- Methodology : The compound’s core structure involves sequential coupling of thioacetamide and benzo[d]thiazole moieties. A template synthesis () uses carbodiimide crosslinkers (e.g., EDC·HCl) in dichloromethane with triethylamine as a base. Key steps:
- Step 1 : React 2,6-dichlorophenylacetic acid with a thiazole amine (e.g., 2-aminothiazole) under ice-cooled conditions (273 K) for 3 hours .
- Step 2 : Introduce the nitrobenzo[d]thiazole-thioacetamide group via nucleophilic substitution. Use slow evaporation from methanol/acetone (1:1) for crystallization .
- Optimization : Apply Design of Experiments (DoE) to vary temperature, solvent polarity, and stoichiometry. Monitor yields via HPLC and characterize intermediates using (e.g., δ 7.2–8.1 ppm for aromatic protons) .
Q. How can researchers confirm the structural integrity of this compound, particularly its stereochemical and bonding features?
- Methodology :
- X-ray crystallography : Resolve the dihedral angle between dichlorophenyl and thiazole rings (e.g., 79.7° twist observed in analogous structures) . Measure bond lengths (e.g., C–S: ~1.75 Å, C=O: ~1.22 Å) against standard values .
- Spectroscopy :
- IR : Confirm amide C=O stretches (~1650 cm) and nitro group vibrations (~1520 cm) .
- : Assign peaks for aromatic protons (δ 6.8–8.5 ppm) and acetamide CH groups (δ 3.8–4.2 ppm) .
- Mass spectrometry : Validate molecular weight (e.g., GC-MS: calculated vs. observed m/z) .
Advanced Research Questions
Q. What strategies are effective for analyzing discrepancies in bioactivity data across structurally similar benzothiazole-thioacetamide derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., nitro vs. methyl groups on benzo[d]thiazole) using antiproliferative assays (e.g., VEGFR-2 inhibition in ).
- Statistical validation : Apply multivariate analysis to distinguish noise from true bioactivity trends. For example, use ANOVA to assess IC variability across cell lines .
- Crystallographic alignment : Overlay crystal structures of active/inactive analogs to identify critical bonding interactions (e.g., hydrogen bonds stabilizing kinase binding pockets) .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodology :
- Docking studies : Use AutoDock Vina to simulate binding to targets like BRAF kinase. Prioritize derivatives with lower binding energies (< -8 kcal/mol) and favorable interactions (e.g., π-π stacking with Phe residues) .
- ADMET prediction : Employ SwissADME to optimize logP (aim for 2–4) and aqueous solubility. Replace nitro groups with bioisosteres (e.g., cyano) to reduce toxicity .
Q. What experimental approaches resolve contradictions in reaction yields reported for multi-step syntheses of benzothiazole-acetamide hybrids?
- Methodology :
- Kinetic profiling : Use in situ FTIR or Raman spectroscopy to monitor intermediate stability. For example, track carbodiimide activation of carboxylic acids in real time .
- Byproduct analysis : Identify side products (e.g., thioamide hydrolysis) via LC-MS. Adjust pH (e.g., maintain <pH 7) to suppress hydrolysis .
- Scale-up protocols : Transition from batch to flow chemistry ( ) for improved heat/mass transfer. Example parameters: 0.1 mL/min flow rate, 50°C reactor temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
